molecular formula C2H3Cl2N3 B2739129 3-chloro-1H-1,2,4-triazole hydrochloride CAS No. 91108-19-9

3-chloro-1H-1,2,4-triazole hydrochloride

Cat. No.: B2739129
CAS No.: 91108-19-9
M. Wt: 139.97
InChI Key: SOBGQKIBOJADGH-UHFFFAOYSA-N
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Description

3-chloro-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C2H2ClN3·HCl. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-1,2,4-triazole hydrochloride typically involves the chlorination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1H-1,2,4-triazole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1H-1,2,4-triazole derivatives, while oxidation reactions can produce triazole oxides.

Scientific Research Applications

3-chloro-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting microbial infections.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt the normal biochemical pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.

Comparison with Similar Compounds

3-chloro-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

    1H-1,2,4-triazole: The parent compound, which lacks the chlorine substituent.

    3-amino-1H-1,2,4-triazole: A derivative with an amino group instead of a chlorine atom.

    3-bromo-1H-1,2,4-triazole: A similar compound with a bromine substituent instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

5-chloro-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3.ClH/c3-2-4-1-5-6-2;/h1H,(H,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGQKIBOJADGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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